7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene is a complex organic compound notable for its unique fused-ring structure and the incorporation of multiple nitrogen and sulfur atoms. The compound's name reflects its intricate arrangement of atoms, including five nitrogen atoms and a sulfur atom within a tetracyclic framework. This compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure.
Methods: The synthesis of 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene typically involves several steps of cyclization reactions starting from appropriate precursors that contain the required functional groups.
Technical Details:
The molecular structure of 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene can be described using various structural representations:
| Property | Data |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅S |
| Molecular Weight | 259.33 g/mol |
| IUPAC Name | 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene |
| InChI | InChI=1S/C12H13N5S/c1-2-9-13-12-10(11-14-15-16-17(9)11)7-5-3-4-6-8(7)18-12/h2-6H2,1H3 |
| InChI Key | UPKVCSWSYZUCNX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=C(C3=C(S2)CCCC3)C4=NN=NN14 |
This data illustrates the compound's complexity and the presence of multiple functional groups.
Reactivity: The compound exhibits various chemical reactivities:
Common Reagents and Conditions:
The mechanism of action for 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene likely involves interactions with specific molecular targets or pathways within biological systems. Detailed studies are necessary to elucidate these interactions fully.
The physical and chemical properties of this compound are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
| Stability | Requires further investigation |
These properties significantly influence the compound's applications in scientific research.
The applications of 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene span various fields:
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.:
CAS No.: 24431-54-7
CAS No.: 2435-59-8